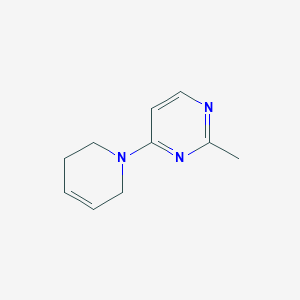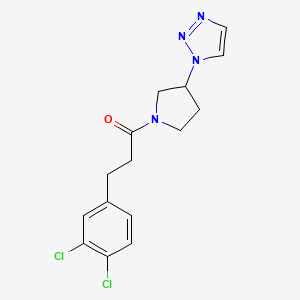
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has gained significant attention in the field of scientific research. DCPK is a synthetic molecule that belongs to the class of pyrrolidine-based compounds. It has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
- Synthesis of Novel Heterocyclic Compounds for Anticancer Activity: A study by Katariya et al. (2021) discusses the synthesis of biologically potent heterocyclic compounds, including those related to 1H-1,2,3-triazol-1-yl derivatives. These compounds showed significant anticancer activity against various cancer cell lines.
- Antimicrobial Properties of Triazole Derivatives: Research by Bekircan et al. (2008) explored new triazole derivatives that demonstrated promising antimicrobial and antioxidant activities.
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis for Antifungal Applications: Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity. Their study highlights the potential of triazole derivatives in developing antifungal treatments.
Materials Science and Chemistry
- Corrosion Inhibition: A study by Ma et al. (2017), found in Corrosion Science, discusses the use of triazole derivatives as corrosion inhibitors for mild steel in acidic medium. This indicates potential applications in materials science and engineering.
Chemical Synthesis and Reactions
- Synthesis of Pyrrolidine Derivatives: The work by Maity and Govindaraju (2010) involves the synthesis of a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis.
X-Ray Crystallography
- Structural Analysis: Kumar et al. (2018) conducted an X-ray study of related compounds, providing insights into the structural aspects of such molecules. Their work can be found in Crystallography Reports.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWMMTVSOAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide](/img/structure/B2614030.png)
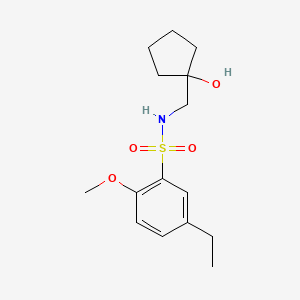
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2614032.png)
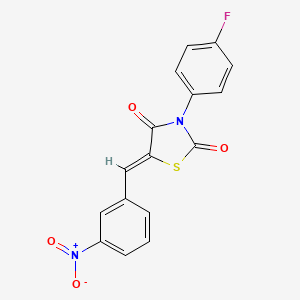
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2614041.png)
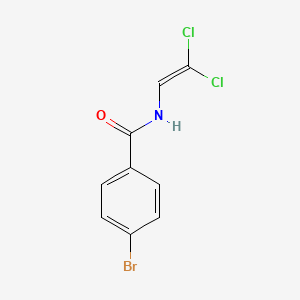
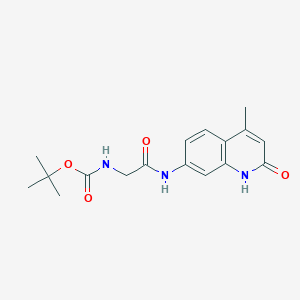
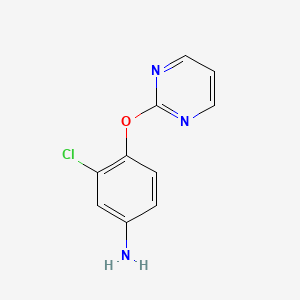
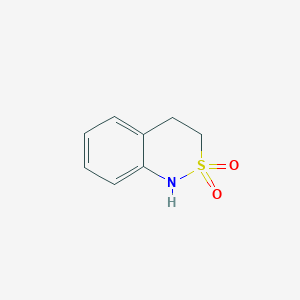
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
